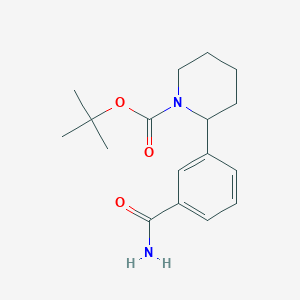![molecular formula C19H22N4O B6461307 2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549051-51-4](/img/structure/B6461307.png)
2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as tert-butyl, imidazo[1,2-b]pyridazine, and carboxamide . These types of compounds are often synthesized for specific purposes in various fields like medicinal chemistry, materials science, and others .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure, particularly the functional groups it contains . Without specific information on this compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity are determined experimentally . Without specific data on this compound, these properties can’t be accurately determined .Mecanismo De Acción
TBI-Pyr-Im acts by binding to the target molecule, which alters its conformation and affects its function. It can act as an agonist, antagonist, or modulator of the target molecule. Additionally, it can act as a competitive inhibitor of the target molecule, preventing it from binding to its natural ligand.
Biochemical and Physiological Effects
TBI-Pyr-Im has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of various genes, as well as the activity of certain enzymes. Additionally, it has been shown to affect the activity of certain hormones and neurotransmitters. It has also been shown to affect the metabolism of various drugs and compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TBI-Pyr-Im in laboratory experiments has several advantages. It is a small molecule that is relatively easy to synthesize and manipulate. Additionally, it is a versatile compound with a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain pure samples of the compound, and it can be difficult to control the concentration of the compound in experiments.
Direcciones Futuras
TBI-Pyr-Im has a wide range of potential future applications. It could be used to study the effects of various drugs and compounds on biological systems. It could also be used to investigate the effects of various hormones and neurotransmitters on biological systems. Additionally, it could be used to study the effects of various environmental toxins on biological systems. Additionally, it could be used to develop novel drugs or compounds to treat various diseases and disorders. Finally, it could be used to develop new methods for drug delivery and targeting.
Métodos De Síntesis
TBI-Pyr-Im can be synthesized using a two-step method. The first step involves the reaction of 2,6-dimethylphenyl isocyanate with tert-butyl isocyanate. This reaction produces the intermediate compound 2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. The second step involves the reaction of the intermediate compound with 6-chloro-2-hydroxybenzoic acid. This reaction produces the final product, TBI-Pyr-Im.
Aplicaciones Científicas De Investigación
TBI-Pyr-Im has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and compounds on biological systems. It has also been used to investigate the effects of various hormones and neurotransmitters on biological systems. Additionally, it has been used to study the effects of various environmental toxins on biological systems.
Safety and Hazards
Propiedades
IUPAC Name |
2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12-7-6-8-13(2)17(12)21-18(24)14-9-10-16-20-15(19(3,4)5)11-23(16)22-14/h6-11H,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJJMCOXOHSVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6461225.png)
![2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461233.png)
![N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461255.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461256.png)
![N-(3-chlorophenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461260.png)
![3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461266.png)
![3-fluoro-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461282.png)

![3-fluoro-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461291.png)
![3-fluoro-2-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461293.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid](/img/structure/B6461309.png)
![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine](/img/structure/B6461323.png)
![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)